O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride

Catalog No.
S2711176
CAS No.
2848-78-4
M.F
C4H14Cl2N2O
M. Wt
177.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochl...

CAS Number

2848-78-4

Product Name

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride

IUPAC Name

O-[2-(dimethylamino)ethyl]hydroxylamine;dihydrochloride

Molecular Formula

C4H14Cl2N2O

Molecular Weight

177.07

InChI

InChI=1S/C4H12N2O.2ClH/c1-6(2)3-4-7-5;;/h3-5H2,1-2H3;2*1H

InChI Key

UBVSMBHQHHGRSR-UHFFFAOYSA-N

SMILES

CN(C)CCON.Cl.Cl

Solubility

not available

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₄Cl₂N₂O. It is categorized as a hydroxylamine, a class of organic compounds characterized by the presence of a hydroxyamine functional group (NH₂OH). This specific compound features a dimethylamino group attached to a hydroxylamine structure, which contributes to its unique chemical properties and reactivity. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for various applications in biological and chemical research .

Typical of hydroxylamines:

  • Reduction Reactions: Hydroxylamines can act as reducing agents, facilitating the conversion of various functional groups.
  • Nucleophilic Substitution: The nitrogen atom in the dimethylamino group can engage in nucleophilic substitution reactions, allowing for the formation of new chemical bonds.
  • Formation of Oximes: This compound can react with carbonyl compounds to form oximes, which are important intermediates in organic synthesis .

Research indicates that O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride exhibits biological activity that may be beneficial in pharmaceutical applications. Its properties allow it to function as a reducing agent in biological systems, potentially influencing redox reactions. Additionally, it has been studied for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules .

The synthesis of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride typically involves:

  • Starting Materials: The synthesis begins with dimethylaminoethanol and hydroxylamine hydrochloride.
  • Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving solvents such as ethanol or methanol and may require the presence of a catalyst.
  • Isolation: After completion, the product is purified through recrystallization or chromatography to obtain the dihydrochloride salt form .

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride finds applications across various fields:

  • Pharmaceuticals: Used in drug development and testing due to its reducing properties.
  • Material Science: Employed in creating pH-sensitive hydrogels for controlled drug release systems.
  • Photocatalysis: Acts as a sacrificial electron donor in photocatalytic reactions, enhancing reaction efficiency.

Interaction studies involving O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride have focused on its reactivity with different substrates:

  • Complex Formation: The compound has been shown to form stable complexes with metal ions, which can be utilized in catalysis.
  • Biological Interactions: Investigations into its interactions with biomolecules suggest potential roles in modulating enzymatic activity or influencing metabolic pathways .

Several compounds share structural similarities with O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(Aminooxy)-N,N-dimethylethanamineC₄H₁₄Cl₂N₂OSimilar structure; used in biochemical assays.
Hydroxylamine hydrochlorideNH₂OH·HClA simpler hydroxylamine; widely used as a reagent.
N,N-DimethylhydroxylamineC₃H₉N₂OLacks ethylene linkage; used primarily in organic synthesis.

Uniqueness

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride stands out due to its specific combination of properties derived from both the hydroxylamine and dimethylamino functionalities. This unique structure allows for versatile applications not only in organic synthesis but also in biological contexts where redox activity is crucial.

Dates

Modify: 2023-08-16

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